![molecular formula C6H7ClN2O2 B2395934 (2Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride, Z CAS No. 1297344-68-3](/img/structure/B2395934.png)
(2Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride, Z
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Biological Evaluation
The compound has been a focal point in the synthesis of various derivatives, particularly in the context of cardiovascular effects. For instance, derivatives of the compound have been evaluated as potential antihypertensive agents. The affinities for imidazoline binding sites and adrenergic receptors were assessed, showing that compounds with high affinities for these sites and receptors had notable activity on mean arterial blood pressure and heart rate in hypertensive rats (Touzeau et al., 2003).
Neuroprotective Effects
Research has also explored the neuroprotective effects of derivatives in models of cerebral ischemia. For example, a novel AMPA/kainate antagonist derivative showed a significant reduction in the volume of ischemic damage in an animal model, suggesting the therapeutic potential of these derivatives in treating stroke (Yatsugi et al., 1996).
Inhibition of Thromboxane Synthetase
Further research has focused on the inhibition of thromboxane synthetase as a therapeutic approach to myocardial ischemia. A novel imidazole derivative exhibited protective effects on ischemically stressed myocardium, indicated by the reduced release of metabolites during reperfusion and improved oxygen uptake during ischemia (Korb et al., 1986).
Pharmacological Applications
In the realm of pharmacology, derivatives have been studied as angiotensin II receptor antagonists, revealing their selectivity and potential as antihypertensive agents (Wong et al., 1990).
Topical Antiglaucoma Agents
The synthesis and evaluation of derivatives as topical antiglaucoma agents have also been investigated. These derivatives exhibited notable properties such as water solubility, carbonic anhydrase inhibition, and efficacy in lowering intraocular pressure (Lo et al., 1992).
properties
IUPAC Name |
(Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c9-6(10)2-1-5-7-3-4-8-5;/h1-4H,(H,7,8)(H,9,10);1H/b2-1-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYURINWZYDTFA-ODZAUARKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C=CC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N1)/C=C\C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride, Z | |
CAS RN |
1297344-68-3 |
Source
|
Record name | (2Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.